molecular formula C62H59Cl2FeN3O B14773769 Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-

Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-

Cat. No.: B14773769
M. Wt: 988.9 g/mol
InChI Key: ZKDXHOLVWFTDIY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-” is a complex iron compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a central iron atom coordinated with a variety of ligands, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of iron with the specified ligands under controlled conditions. The process may include:

    Ligand Preparation: Synthesizing the ligands separately before coordination.

    Coordination Reaction: Mixing the ligands with an iron salt (e.g., iron chloride) in a suitable solvent.

    Reaction Conditions: Maintaining specific temperature, pH, and reaction time to ensure proper coordination.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yield and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The iron center can be oxidized, changing its oxidation state.

    Reduction: The iron center can be reduced, often involving electron transfer.

    Substitution: Ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Ligand exchange with other coordinating molecules.

Major Products

The major products depend on the type of reaction and reagents used. For example, oxidation may yield iron(III) complexes, while reduction may yield iron(II) complexes.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions due to its unique coordination environment.

    Material Science: Employed in the synthesis of advanced materials with specific properties.

Biology

    Biomimetic Studies: Mimics the active sites of certain enzymes, aiding in the study of biological processes.

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential in treating diseases through metal-based therapies.

    Diagnostics: Used in imaging techniques due to its magnetic properties.

Industry

    Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.

    Environmental Applications: Employed in pollution control and remediation processes.

Mechanism of Action

The compound exerts its effects through the coordination of the iron center with various ligands, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug action.

Comparison with Similar Compounds

Similar Compounds

  • Iron(III) chloride
  • Iron(II) sulfate
  • Iron(III) acetylacetonate

Uniqueness

This compound’s uniqueness lies in its complex ligand structure, which imparts specific reactivity and properties not found in simpler iron compounds. The presence of multiple coordinating ligands allows for fine-tuning of its chemical behavior and applications.

Properties

Molecular Formula

C62H59Cl2FeN3O

Molecular Weight

988.9 g/mol

IUPAC Name

N-(2,6-dibenzhydryl-4-methoxyphenyl)-1-[9-[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthrolin-2-yl]ethanimine;dichloroiron

InChI

InChI=1S/C62H59N3O.2ClH.Fe/c1-39(2)49-35-51(40(3)4)59(52(36-49)41(5)6)56-34-32-48-30-29-47-31-33-55(64-60(47)61(48)65-56)42(7)63-62-53(57(43-21-13-9-14-22-43)44-23-15-10-16-24-44)37-50(66-8)38-54(62)58(45-25-17-11-18-26-45)46-27-19-12-20-28-46;;;/h9-41,57-58H,1-8H3;2*1H;/q;;;+2/p-2

InChI Key

ZKDXHOLVWFTDIY-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C(=NC5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C)C=C2)C(C)C.Cl[Fe]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.